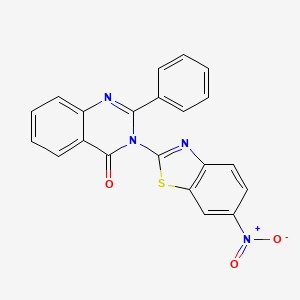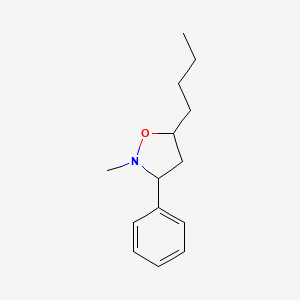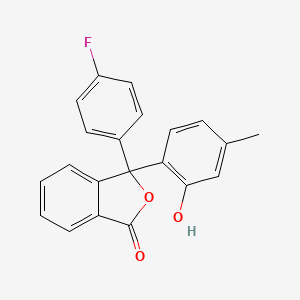
3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 4-fluorophenyl and 2-hydroxy-4-methylphenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use in drug development.
Industry: Could be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
- 3-(4-Methylphenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one may impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and reactivity.
Propiedades
Número CAS |
148238-44-2 |
|---|---|
Fórmula molecular |
C21H15FO3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H15FO3/c1-13-6-11-18(19(23)12-13)21(14-7-9-15(22)10-8-14)17-5-3-2-4-16(17)20(24)25-21/h2-12,23H,1H3 |
Clave InChI |
OJORFUCIMFFMJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


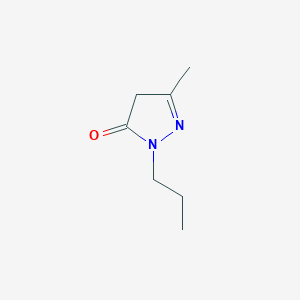
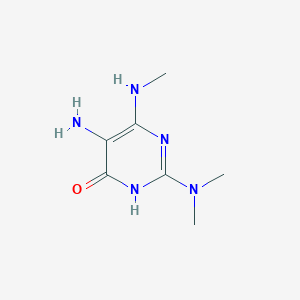

![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
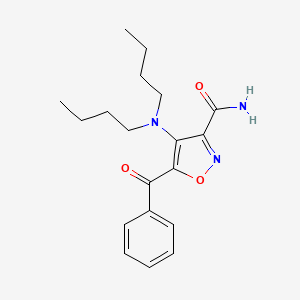
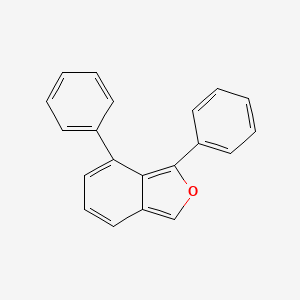


![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)
